![molecular formula C11H21NO B13188467 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol is a complex organic compound with the molecular formula C11H21NO. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol typically involves multi-step organic reactions. One common method involves the initial formation of the bicyclic structure, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures that the reaction conditions are maintained consistently, leading to efficient production. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol exerts its effects involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance the specificity of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Norbornanol: Another bicyclic compound with a hydroxyl group.
Norbornyl alcohol: Similar structure but lacks the amino group.
2-Norbornanol: A stereoisomer with different spatial arrangement.
Uniqueness
4-Amino-2-{bicyclo[221]heptan-2-yl}butan-2-ol is unique due to the presence of both an amino and a hydroxyl group in a bicyclic structure
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
4-amino-2-(2-bicyclo[2.2.1]heptanyl)butan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-11(13,4-5-12)10-7-8-2-3-9(10)6-8/h8-10,13H,2-7,12H2,1H3 |
Clave InChI |
GIXDWTOAXFMUAO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)(C1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


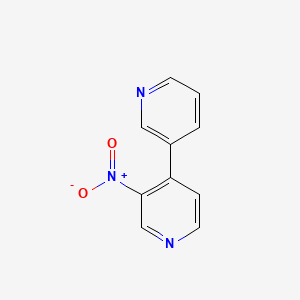
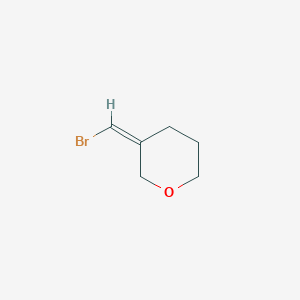

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
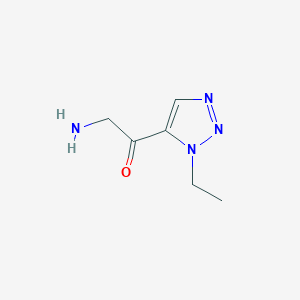

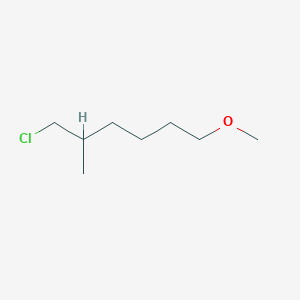
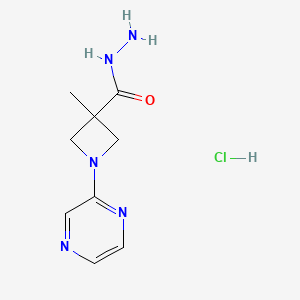
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
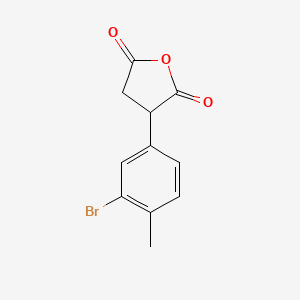

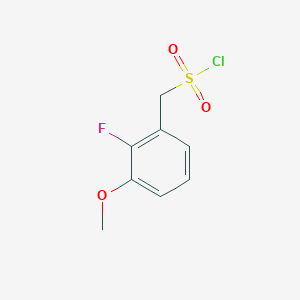
![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)

